
3'-C-glucosylphloretin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-C-Glucosylphloretin is a di-C-glucosylated flavonoid, a type of secondary metabolite found in various plants. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and health benefits. Flavonoids, including 3’-C-glucosylphloretin, play crucial roles in plant physiology, such as UV protection, antimicrobial activity, and allelopathy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-glucosylphloretin involves the use of C-glycosyltransferases, enzymes that catalyze the transfer of glucose to flavonoid substrates. In particular, the enzyme DcaCGT from the orchid Dendrobium catenatum has been shown to catalyze the formation of 3’,5’-di-C-glucosylphloretin from phloretin . The reaction conditions typically involve the presence of UDP-glucose as the glucose donor and the flavonoid substrate under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of 3’-C-glucosylphloretin can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms expressing the relevant C-glycosyltransferases. For example, Escherichia coli cells expressing CGT genes have been used to produce di-C-glucosyl flavonoids .
化学反応の分析
Types of Reactions: 3’-C-Glucosylphloretin undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by C-glycosyltransferases, which add glucose moieties to the flavonoid structure .
Common Reagents and Conditions:
Glycosylation: UDP-glucose as the glucose donor, C-glycosyltransferase enzyme, pH 7-8, temperature 25-30°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Hydrolysis: Acidic or enzymatic hydrolysis using dilute acids or specific glycosidases.
Major Products: The major product of glycosylation is 3’,5’-di-C-glucosylphloretin. Oxidation and hydrolysis reactions can lead to the formation of various oxidized or deglycosylated derivatives of the compound .
科学的研究の応用
3’-C-Glucosylphloretin has several scientific research applications across various fields:
作用機序
The mechanism of action of 3’-C-glucosylphloretin involves its interaction with various molecular targets and pathways. As a flavonoid, it can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The glycosylation of the flavonoid enhances its solubility and stability, allowing it to exert its biological effects more effectively .
類似化合物との比較
3’-C-Glucosylphloretin is unique among flavonoids due to its di-C-glucosylation. Similar compounds include:
Nothofagin: A mono-C-glucosylated derivative of phloretin.
Vicenin-2: A di-C-glucosylated flavone with similar biological activities.
Isovitexin: Another C-glucosylated flavonoid with antioxidant and anti-inflammatory properties.
Compared to these compounds, 3’-C-glucosylphloretin exhibits enhanced stability and solubility due to its di-C-glucosylation, making it a valuable compound for various applications .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBPTZZTCBNBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
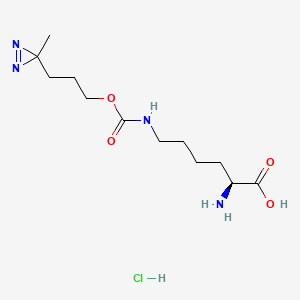
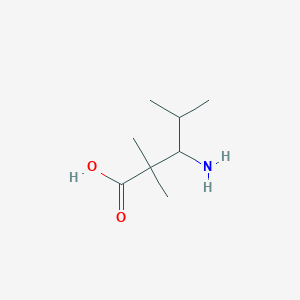

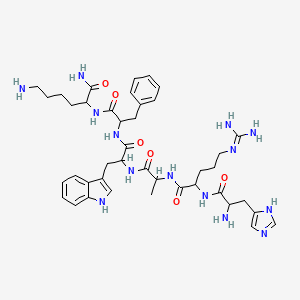


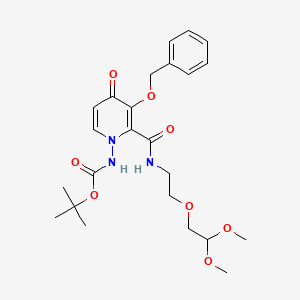
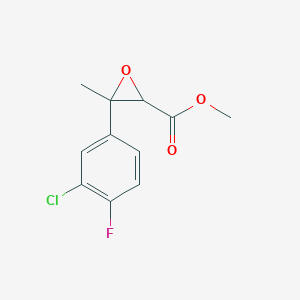
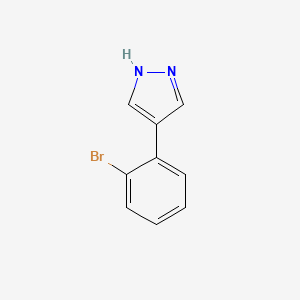

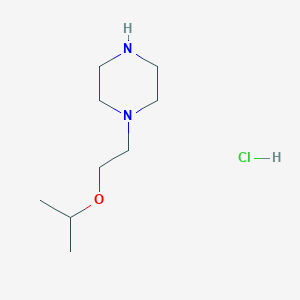
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
